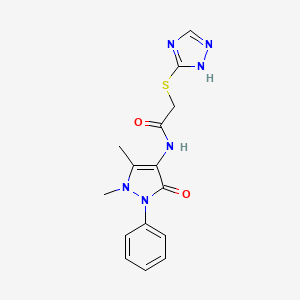![molecular formula C21H27N5O2 B5545116 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of a broader class of chemicals that have been explored for their potential biological activities and chemical properties. The research on such compounds includes synthesizing novel derivatives, analyzing their structures, understanding their chemical reactions, and studying their physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. These processes might include condensation, cyclization, and functional group transformations to achieve the desired molecular architecture (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
Molecular structure analysis typically utilizes techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the configuration, conformation, and overall 3D arrangement of atoms within the molecule. This analysis is crucial for understanding the chemical behavior and potential interaction mechanisms of the compound (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound may include nucleophilic substitutions, electrophilic additions, and cycloadditions, reflecting its reactivity towards various chemical agents. The presence of functional groups like methoxy, piperazinyl, and piperidinyl contributes to its diverse reactivity profile (Blokhin, Tyurekhodzhaeva, Bazhenov, Bobrovskii, & Bundel', 1990).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are influenced by the molecular structure and intermolecular interactions. These properties are essential for determining the compound's phase behavior, stability, and suitability for various applications (Ceylan, Hacıyusufoğlu, Yalçınc, Sönmez, & Aygün, 2016).
Chemical Properties Analysis
The chemical properties include acidity/basicity, reactivity towards different chemical reagents, stability under various conditions, and potential for chemical transformations. These properties are crucial for predicting the behavior of the compound in chemical reactions and its compatibility with different solvents and materials (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
科学的研究の応用
Synthesis and Biological Applications
- Heterocyclic Compound Synthesis : Novel compounds, including those with piperazine and pyrimidine structures, have been synthesized for various applications, such as anti-inflammatory and analgesic agents. These compounds show promise due to their selective COX-2 inhibition and significant analgesic and anti-inflammatory activities, suggesting potential medical applications in pain management and inflammation control (Abu‐Hashem et al., 2020).
- Antimicrobial Agents : Research on pyridine derivatives, including those with piperazine substituents, has led to the discovery of compounds with notable antimicrobial properties. These findings highlight the potential for developing new antibiotics to combat resistant bacterial strains (Patel, Agravat, & Shaikh, 2011).
Pharmacological Investigations
- Dopamine Receptor Agonists : Studies have focused on the design of G protein-biased dopaminergics, indicating the role of similar compounds in modulating dopaminergic pathways. This research is particularly relevant for developing novel therapeutics for psychiatric disorders, such as schizophrenia and depression (Möller et al., 2017).
- Cancer Research : Compounds with fused pyridine ring systems have been synthesized and evaluated for their antitumor activity, revealing broad-spectrum efficacy against various tumor cell lines. Such research underscores the potential for using related compounds in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).
Chemical Stability and Solubility Improvement
- Solubility Enhancement : Efforts to improve the solubility of pharmaceutical compounds through cocrystals and salts formation have been successful, demonstrating the potential for similar strategies to enhance the bioavailability of related compounds (Xu et al., 2012).
作用機序
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
将来の方向性
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-7-5-17(6-8-18)20(27)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBEPBKRGWDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)


![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
